molecular formula C22H17NO3 B2360178 6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 124214-26-2

6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione

Cat. No. B2360178
CAS RN: 124214-26-2
M. Wt: 343.382
InChI Key: BESUZBGLKOOKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione is a chemical compound with the molecular formula C22H17NO3. It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

While specific synthesis methods for 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione were not found, there are related studies on the synthesis of benzazepines. For instance, a catalyst-free dearomative rearrangement of o-nitrophenyl alkyne has been established, providing a divergent entry to a series of biologically important benzazepines .


Molecular Structure Analysis

The molecule contains a total of 46 bonds, including 29 non-H bonds, 20 multiple bonds, 3 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 imide(s) (-thio), and 1 ether(s) (aromatic) .

Scientific Research Applications

Antioxidant Activity

The benzazepine derivatives, including 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione , have been studied for their antioxidant properties. These compounds are synthesized through a four-component reaction involving isatins, α-haloketones, activated acetylenic compounds, and isoquinoline . The antioxidant activity is assessed using methods like trapping diphenyl-picrylhydrazine (DPPH) radical and ferric reduction experiments. These studies are crucial as antioxidants play a significant role in protecting the body from oxidative stress and related diseases.

Antimicrobial Power

Some benzazepine derivatives have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria . This antimicrobial power is confirmed through disk diffusion research, which is significant for developing new antibiotics and combating antibiotic resistance.

Synthesis of Complex Compounds

Benzazepine derivatives are valuable for the synthesis of complex compounds using multicomponent reactions (MCRs) . These reactions are favored by synthetic and medicinal chemists for resource conservation and cost reduction, aligning with the principles of green chemistry.

Drug Discovery

The structural motif of benzazepines is common in many natural products with diverse biological properties. Therefore, compounds like 6-(2-Ethoxyphenyl)benzo dbenzazepine-5,7-dione are used as building blocks in drug discovery, particularly for synthesizing alkaloids with benzazepine skeletons .

Natural Product Synthesis

The synthesis of alkaloids containing the benzazepine structure, such as aphanorphine, cephalotaxine, and lennoxamine, is an area of interest due to their chemical structures and biological activities . These natural products have various applications, including therapeutic uses.

Green Chemistry

The production process of benzazepine derivatives, including the use of potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs), emphasizes the importance of eco-friendly and ecological solvents over harmful organic solvents . This approach is in line with the development of green chemistry practices.

properties

IUPAC Name

6-(2-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-2-26-20-14-8-7-13-19(20)23-21(24)17-11-5-3-9-15(17)16-10-4-6-12-18(16)22(23)25/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESUZBGLKOOKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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